molecular formula C17H23N3O4 B613022 L-Lysine beta-naphthylamide carbonate CAS No. 18905-74-3

L-Lysine beta-naphthylamide carbonate

Cat. No.: B613022
CAS No.: 18905-74-3
M. Wt: 271.36
InChI Key: YEAQTLIHEPYBCP-RSAXXLAASA-N
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Description

L-Lysine beta-naphthylamide carbonate is a compound that combines the essential amino acid L-lysine with beta-naphthylamide and carbonate. L-lysine is known for its role in protein synthesis and various metabolic processes. The addition of beta-naphthylamide and carbonate groups modifies its properties, making it useful in specific scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine beta-naphthylamide carbonate typically involves the reaction of L-lysine with beta-naphthylamine in the presence of a carbonate source. The reaction conditions often include:

    Solvent: Ethanol or water

    Temperature: Room temperature to moderate heating

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Lysine beta-naphthylamide carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the lysine backbone.

    Substitution: Substitution reactions can occur at the amine or carbonate groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various lysine derivatives .

Scientific Research Applications

L-Lysine beta-naphthylamide carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in studies of enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of L-Lysine beta-naphthylamide carbonate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The beta-naphthylamide group may enhance its ability to penetrate cell membranes, while the carbonate group can influence its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • L-Lysine hydrochloride
  • L-Lysine acetate
  • L-Lysine monohydrochloride

Uniqueness

L-Lysine beta-naphthylamide carbonate is unique due to the presence of the beta-naphthylamide and carbonate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

carbonic acid;(2S)-2,6-diamino-N-naphthalen-2-ylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O.CH2O3/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14;2-1(3)4/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20);(H2,2,3,4)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAQTLIHEPYBCP-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCCN)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940416
Record name 2,6-Diamino-N-(naphthalen-2-yl)hexanimidic acid--carbonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18905-74-3
Record name Carbonic acid, compd. with (S)-2,6-diamino-N-2-naphthalenylhexanamide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18905-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, compound with (S)-2,6-diamino-N-2-naphthylhexanamide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diamino-N-(naphthalen-2-yl)hexanimidic acid--carbonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonic acid, compound with (S)-2,6-diamino-N-2-naphthylhexanamide (1:1)
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